![molecular formula C24H22N4OS2 B3004412 4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223925-06-1](/img/structure/B3004412.png)
4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound "4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties.
Synthesis Analysis
The synthesis of related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives typically involves multi-step reactions starting from suitable precursors. For instance, some derivatives have been prepared through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate followed by nucleophilic displacement with hydrazine, and finally cyclocondensation with orthoesters . Another method described involves the condensation of hydrazino compounds with formic acid to yield derivatives of thieno[2,3-d]-1,2,4-triazolo[4,3-a]pyrimidine . These methods highlight the versatility in synthesizing such compounds, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations, including geometry optimization and molecular orbital calculations, have been employed to compare experimental data with theoretical models, providing insights into the electronic structure of these molecules .
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives can be inferred from studies on similar compounds. For example, Dimroth rearrangement has been reported as a pathway to obtain different isomers of related compounds . The reactivity with various reagents such as hydrazonoyl halides has also been explored, leading to various functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties, as evidenced by HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps . The solubility, melting points, and stability of these compounds can vary widely depending on their specific substituents and molecular conformations.
Case Studies
Several studies have explored the biological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. For example, some derivatives have shown potential as cancer treatment inhibitors due to their ability to bind to active sites of proteins . Others have been evaluated for their antibacterial activity against various microbial strains . Additionally, certain derivatives have been identified as potent and selective serotonin 5-HT6 receptor antagonists, with implications for therapeutic applications . These case studies demonstrate the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives in drug discovery and development.
properties
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-3-17-8-10-18(11-9-17)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-19-6-4-16(2)5-7-19/h4-13H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIKPTKQDVJTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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